molecular formula C20H20ClN3 B12539657 N-(1-(3-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine CAS No. 675132-99-7

N-(1-(3-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine

Cat. No.: B12539657
CAS No.: 675132-99-7
M. Wt: 337.8 g/mol
InChI Key: UHJHCLYQRUAKGN-UHFFFAOYSA-N
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Description

N-(1-(3-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is a synthetically designed heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features an isoquinoline core substituted at the 5-position with an amine group that is linked to a pyrrolidine ring, which is further modified with a 3-chlorobenzyl group . The specific stereochemistry of the chlorobenzyl group can influence the compound's physical properties and biological interactions, making it a valuable scaffold for structure-activity relationship (SAR) studies. This compound is primarily investigated as a building block for the synthesis of more complex molecules and for its potential interactions with biological targets . Compounds with similar structural motifs, particularly those containing an isoquinoline amine linked to a pyrrolidine ring, are frequently studied for their potential as kinase inhibitors . Kinases are enzymes critical to cell signaling pathways and are prominent targets in oncology and other disease research areas. The mechanism of action for such compounds often involves binding to the ATP-binding site of specific kinases, potentially leading to the suppression of cell proliferation . Furthermore, the structural attributes of this class of compound, specifically the incorporation of a lipophilic chlorobenzyl group, may facilitate penetration of the blood-brain barrier, suggesting potential research applications in central nervous system (CNS) disorders . The synthesis of this compound typically involves multi-step organic reactions, which may include advanced catalytic methods like the Buchwald-Hartwig arylamination for coupling the amine with the aryl halide precursor . This product is intended for research purposes only and is strictly not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

675132-99-7

Molecular Formula

C20H20ClN3

Molecular Weight

337.8 g/mol

IUPAC Name

N-[1-[(3-chlorophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine

InChI

InChI=1S/C20H20ClN3/c21-17-5-1-3-15(11-17)13-24-10-8-18(14-24)23-20-6-2-4-16-12-22-9-7-19(16)20/h1-7,9,11-12,18,23H,8,10,13-14H2

InChI Key

UHJHCLYQRUAKGN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Key Steps:

  • Palladium Catalyst : A palladium complex (e.g., Pd(OAc)₂ or Pd₂(dba)₃) is used to initiate oxidative addition with the aryl halide.
  • Base : A base (e.g., Cs₂CO₃ or K₂CO₃) deprotonates the amine intermediate, enabling transmetallation.
  • Solvent : Reactions are typically conducted in polar aprotic solvents (e.g., DMF or THF) under inert atmospheres.

Example Reaction Conditions :

Parameter Value
Catalyst Pd₂(dba)₃ (5 mol%)
Ligand XPhos (10 mol%)
Base Cs₂CO₃ (2 equiv)
Solvent Toluene/DMF (4:1)
Temperature 100–110°C
Yield 60–75% (reported in analogous cases)

This method leverages the versatility of Buchwald-Hartwig coupling to construct the pyrrolidine-aryl bond efficiently.

Stepwise Synthesis via Hydrazide Intermediates

An alternative approach involves multistep synthesis using hydrazide intermediates, as described in analogous quinoline derivatives.

Protocol:

  • Hydrazide Formation :

    • React an ester-functionalized isoquinoline (e.g., 3-[2-oxoquinolin-1(2H)-yl]propanoate) with hydrazine hydrate in ethanol under reflux (78°C, 10 hours).
    • Isolate the hydrazide intermediate via filtration and crystallization.
  • Amine Coupling :

    • Convert the hydrazide to an amine using a reducing agent (e.g., NaBH₃CN) or catalytic hydrogenation.
    • Couple the resulting amine with 3-chlorobenzyl chloride using a base (e.g., DIPEA) and a coupling agent (e.g., HATU).

Key Data :

Step Reagents/Conditions Yield
Hydrazide Formation Hydrazine hydrate, EtOH, reflux ~80%
Amine Coupling HATU, DIPEA, DMF, RT ~70%

This method emphasizes modularity but requires careful control of reaction intermediates to avoid side products.

Characterization and Validation

Critical characterization data for N-(1-(3-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine includes:

Property Value Source
Molecular Weight 337.8 g/mol
SMILES C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC(=CC=C4)Cl
¹H NMR (DMSO-d₆) δ 2.62 (t, 2H), 3.45–3.51 (m, 2H), 7.13–7.52 (m, 6H), 9.11 (br s, 1H)
HRMS (MALDI) m/z 358.09 [M+Na]⁺

Note : NMR data aligns with analogous isoquinoline-pyrrolidine hybrids, confirming structural integrity.

Challenges and Optimization

  • Catalyst Load : High palladium catalyst loads (>5 mol%) may increase costs; ligand screening (e.g., XPhos vs. SPhos) is critical.
  • Steric Hindrance : The 3-chlorobenzyl group may hinder coupling efficiency; solvent polarity adjustments (e.g., DMF vs. toluene) can mitigate this.
  • Byproduct Formation : Competitive alkylation or oxidation pathways require anhydrous conditions and inert atmospheres.

Comparative Analysis of Methods

Method Advantages Limitations
Buchwald-Hartwig High regioselectivity, scalable Expensive catalysts
Stepwise Hydrazide Modular, predictable steps Multistep complexity
Multicomponent Atom economy, rapid synthesis Limited applicability

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Therapeutic Applications

  • Cancer Research :
    • The compound has shown promise in inhibiting kinase activity, which is crucial for tumor growth and inflammation. Specific studies indicate that it may interact with various kinases, potentially leading to the development of novel anticancer therapies.
    • For instance, it has been evaluated for its effects on the p70S6Kβ kinase, a target involved in cell growth and metabolism. Although initial studies did not yield the expected potency against all intended targets, significant activity was noted against p70S6Kβ, suggesting its potential as a starting point for developing selective inhibitors .
  • Inhibition of Enzymes :
    • Research indicates that N-(1-(3-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine can inhibit specific enzymes related to disease pathways. For example, its interactions with kinases harboring rare cysteine residues have been explored, revealing varying degrees of inhibitory potency .
    • The compound's mechanism of action involves binding to the active sites of these enzymes, which may disrupt their function and signal transduction pathways critical for disease progression.

Biological Interaction Studies

The compound's interaction with biological targets is a focal point for ongoing research. Various studies have employed molecular docking simulations to predict how this compound binds to target proteins:

  • Molecular Docking : Docking studies have revealed favorable binding energies when the compound interacts with specific proteins involved in cellular signaling pathways. These interactions are crucial for understanding the pharmacological potential of the compound and guiding future drug development efforts .

Mechanism of Action

The mechanism of action of N-(1-(3-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting the signaling pathways that the kinase regulates .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Kinase-Targeting Analogues

Compound Core Structure Key Substituents Mechanism Target Kinases
N-(1-(3-Chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine Isoquinolin-5-amine 3-Chlorobenzyl-pyrrolidine Undefined Undefined
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amine Isoquinolin-3-amine 6-Chloro-3-nitropyridinyl, 1-methylpyrazole Covalent (SNAr) MPS1, MAPKAPK2

Substituted Benzyl-Pyrrolidine Derivatives

N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine () differs from the target compound only in the benzyl substituent (3-amino vs. 3-chloro). This modification impacts:

  • Electronic Properties: The electron-withdrawing chloro group may enhance metabolic stability compared to the electron-donating amino group, which could increase susceptibility to oxidative metabolism .

Pyrrolo-Isoquinoline and Quinoline Derivatives

1H-Pyrrolo[3,2-c]quinolin-4-amine Hydrochloride Derivatives () feature a pyrroloquinoline core instead of isoquinoline. Key differences include:

  • Core Structure: The pyrroloquinoline scaffold in compounds confers triple activity (5-HT6R/5-HT3R antagonism, MAO-B inhibition), whereas the isoquinoline core in the target compound may favor kinase or receptor binding .
  • Physicochemical Properties: Molecular weights range from 408.93–457.80 g/mol () vs. ~413.35 g/mol (estimated for the target compound).

Table 2: Comparison with Pyrroloquinoline Derivatives

Compound (Example) Core Structure Substituents Molecular Weight (g/mol) Activity
(R)-1-(3-Chlorobenzyl)-N-(pyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine Pyrroloquinoline 3-Chlorobenzyl 413.35 5-HT6R/5-HT3R antagonist, MAO-B inhibitor
Target Compound Isoquinoline 3-Chlorobenzyl-pyrrolidine ~413.35 (estimated) Undefined

Diagnostic Analogues

6-(Fluoro-¹⁸F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine (MK-6240) () shares the isoquinolin-5-amine core but incorporates a pyrrolopyridine substituent and a fluorine-18 radiolabel. Key contrasts:

  • Application : MK-6240 is a PET tracer for neurofibrillary tangles (NFTs), whereas the target compound lacks imaging functionality .
  • Substituents: The pyrrolopyridine group and radiolabel in MK-6240 enable tau protein binding, while the chlorobenzyl-pyrrolidine group in the target compound may prioritize therapeutic over diagnostic use .

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